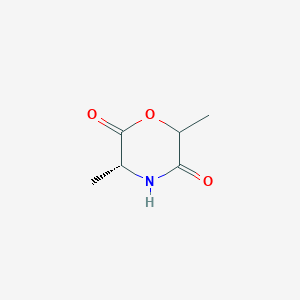

(3R)-3,6-Dimethylmorpholine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3,6-Dimethylmorpholine-2,5-dione is a cyclic depsipeptide derivative characterized by a six-membered morpholine ring containing two ester and two amide groups. The compound features methyl substituents at the 3R and 6 positions, which influence its stereochemical and physicochemical properties. It is synthesized via cyclization of N-(α-bromacyl)-α-amino esters under controlled conditions .

This compound is primarily investigated for its role in synthesizing biodegradable polydepsipeptides, which are used in medical implants and drug delivery systems due to their controlled resorption rates and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethyl-1,4-dioxane-2,5-dione with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,6-Dimethylmorpholine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Synthesis and Properties

(3R)-3,6-Dimethylmorpholine-2,5-dione can be synthesized through several methods, including cyclization reactions of N-(α-haloacyl)-α-amino acids. These reactions often involve the use of solvents like dimethylformamide and triethylamine to facilitate the process. The yield of these reactions typically ranges from 38% to 55% depending on the specific conditions employed .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) |

|---|---|

| Cyclization of N-(α-haloacyl)-α-amino acids | 38-55 |

| Trans-esterification of α-hydroxyacyl amino acids | <10 |

| Ring-opening polymerization | Low yields (oligomers) |

Polymer Chemistry Applications

One of the primary applications of this compound is in the synthesis of biodegradable polydepsipeptides. These polymers are formed via ring-opening polymerization and can be copolymerized with lactide or glycolide to produce materials with tunable properties such as hydrophilicity and mechanical strength .

Case Study: Biodegradable Polydepsipeptides

A study demonstrated the successful synthesis of alternating polydepsipeptides using this compound as a key monomer. The resulting materials exhibited varying degradation rates and mechanical properties based on their composition, making them suitable for applications in drug delivery systems and tissue engineering .

Biomedical Applications

In biomedical engineering, this compound has been explored for its potential in drug delivery systems due to its biocompatibility and biodegradability. Its derivatives can form nanoparticles that encapsulate therapeutic agents for targeted delivery .

Table 2: Biomedical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Encapsulation of therapeutic agents |

| Tissue Engineering | Biodegradable scaffolds for cell growth |

| Controlled Release | Tunable degradation rates for sustained release |

Mechanism of Action

The mechanism of action of (3R)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Methyl groups at both 3R and 6 positions enhance thermal stability and in vivo resorption rates compared to monosubstituted derivatives like 3-methylmorpholine-2,5-dione .

Polymerization Behavior and Material Properties

(3R)-3,6-Dimethylmorpholine-2,5-dione exhibits distinct polymerization behavior:

Insights :

- The dimethyl derivative produces higher molecular weight polymers compared to monosubstituted analogs, likely due to reduced steric hindrance during ring-opening polymerization .

- Copolymers with D,L-lactic acid (DLLA) demonstrate excellent strength retention and accelerated resorption, making them suitable for surgical sutures and orthopedic implants .

Structural-Activity Relationship :

- Bulky substituents (e.g., 1-methylpropyl) at the 3-position eliminate antimicrobial activity, whereas smaller groups (methyl or phenyl) retain efficacy .

Comparison with Lactide Derivatives

| Property | This compound | Meso-Lactide |

|---|---|---|

| Ring Structure | Morpholine (N-containing) | Dioxane (O-containing) |

| Polymer Degradation | Enzymatic (amide/ester cleavage) | Hydrolytic (ester) |

| Medical Applications | Resorbable implants, drug delivery | Sutures, packaging |

Key Difference :

- The nitrogen in morpholine-diones enables hydrogen bonding in polymers, enhancing mechanical properties compared to lactide-based polylactic acid (PLA) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3,6-Dimethylmorpholine-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives. Key steps include:

- Monomer Preparation : Use of substituted morpholine-2,5-dione monomers derived from amino acids or hydroxy acids, as described for analogous compounds .

- Catalysis : Tin-based catalysts (e.g., stannous octoate) are common for ROP, with reaction temperature (60–120°C) and time (12–48 hrs) critical for molecular weight control .

- Purification : Column chromatography or recrystallization from THF/hexane mixtures ensures purity .

Q. How is the stereochemical configuration of this compound verified in synthetic products?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- NMR Spectroscopy : Coupling constants (e.g., 3JHH) and NOE correlations distinguish diastereomers .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Q. What analytical techniques are essential for characterizing polymer products derived from this compound?

- Methodological Answer :

- GPC/SEC : Determines molecular weight (Mw) and polydispersity (Đ) using THF as eluent .

- DSC/TGA : Measures Tg (45–60°C) and thermal stability (degradation onset >200°C) .

- FTIR : Identifies ester/amide carbonyl stretches (1700–1750 cm−1) and hydrogen bonding .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect the mechanical properties of poly(ester amide)s?

- Methodological Answer :

- Hydrogen Bonding : The (3R) configuration enhances intermolecular H-bonding between amide groups, increasing tensile strength (e.g., 40–60 MPa) compared to racemic analogs .

- Crystallinity : Isotactic polymers (e.g., (3R,6R)) exhibit higher crystallinity (30–40%) vs. atactic (<10%), improving barrier properties .

- Degradation : Stereopure polymers degrade slower in PBS (pH 7.4) due to reduced water permeability .

Q. What strategies resolve contradictions in polymerization kinetics when copolymerizing with lactones?

- Methodological Answer :

- Monomer Reactivity Ratios : Use the Mayo-Lewis equation to model r1 (morpholine-dione) and r2 (lactone) for feed ratio optimization .

- Real-Time Monitoring : In-situ 1H NMR tracks conversion rates, revealing lactone insertion lags by 15–20% .

- Catalyst Screening : Ziegler-Natta catalysts improve lactone incorporation vs. traditional Sn(Oct)2 .

Q. How is the bioactivity of this compound derivatives assessed in antiviral studies?

- Methodological Answer :

- In-Vitro Assays : Measure IC50 against H1N1 using plaque reduction assays (e.g., 28.9–41.5 μM for diketopiperazine analogs) .

- SAR Analysis : Substituents like benzylidene or imidazolyl groups enhance activity by 3–5-fold via hydrophobic interactions .

- Cytotoxicity : MTT assays on MDCK cells confirm selectivity indices >10 .

Q. What scalable methods address challenges in synthesizing enantiopure this compound?

- Methodological Answer :

Properties

CAS No. |

202923-65-7 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(3R)-3,6-dimethylmorpholine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4?/m1/s1 |

InChI Key |

VVCGOQDXURYHJV-SYPWQXSBSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)OC(C(=O)N1)C |

Canonical SMILES |

CC1C(=O)OC(C(=O)N1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.